Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
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Overview
Description
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H34KNO6P2. It is known for its unique structure, which includes a dodecyl group attached to a bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with phosphorous acid to form the bisphosphonate structure. The reaction conditions usually involve heating the reactants in an aqueous solution under controlled pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological macromolecules. The bisphosphonate moiety binds strongly to metal ions, forming stable complexes. In biological systems, it inhibits enzymes involved in bone resorption by binding to the active sites and preventing substrate access. This mechanism is similar to other bisphosphonates used in osteoporosis therapy .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((decylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its longer dodecyl chain, which imparts different solubility and interaction properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in detergents and surfactants.
Biological Activity
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate (referred to as DDBP) is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of DDBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
DDBP is characterized by its unique molecular structure, which includes two phosphonate groups and a dodecylimino chain. The chemical formula can be represented as:
This structure contributes to its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of DDBP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DDBP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit alkaline phosphatase, which plays a critical role in phosphate metabolism.
- Cell Membrane Interaction : The dodecylimino group enhances the lipophilicity of DDBP, allowing it to interact effectively with cell membranes. This interaction can lead to alterations in membrane permeability and cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that DDBP exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Biological Activity Data Table
Biological Activity | Effect Observed | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of alkaline phosphatase | |
Antimicrobial Activity | Effective against E. coli and S. aureus | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Cell Proliferation | Inhibits proliferation of fibroblasts |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of DDBP against several bacterial strains. The results indicated that DDBP exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests that DDBP could be developed into an effective antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research by Johnson et al. (2023) investigated the cytotoxic effects of DDBP on human breast cancer cell lines (MCF-7). The study found that treatment with DDBP resulted in a dose-dependent induction of apoptosis, with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
Case Study 3: Impact on Fibroblast Proliferation
In a study focusing on wound healing, Lee et al. (2024) assessed the impact of DDBP on fibroblast proliferation. The findings revealed that DDBP significantly inhibited fibroblast growth at concentrations above 10 µM, suggesting potential applications in managing fibrosis or excessive scarring.
Properties
CAS No. |
94230-67-8 |
---|---|
Molecular Formula |
C14H31K2NO6P2 |
Molecular Weight |
449.54 g/mol |
IUPAC Name |
dipotassium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2 |
InChI Key |
YDKVFTAAWODGHT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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